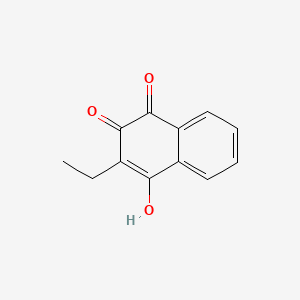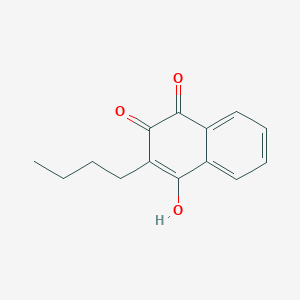
3-Amino-2-phenylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-phenylbutan-2-ol is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone with a phenyl group (-C6H5) substituent. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Amino-2-phenylbutan-2-ol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with a carbonyl compound. In this case, the synthesis can be achieved by reacting phenylmagnesium bromide with 2-amino-2-butanone under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for pharmaceutical or chemical applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenyl-2-butanone.
Reduction: Formation of 3-amino-2-phenylbutane.
Substitution: Formation of various substituted amines or alcohols depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-2-phenylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mécanisme D'action
The mechanism of action of 3-Amino-2-phenylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-butanol: Lacks the amino group, making it less versatile in certain chemical reactions.
3-Amino-2-phenylpropan-1-ol: Has a different backbone structure, affecting its reactivity and applications.
2-Amino-2-phenylbutan-1-ol: The position of the amino and hydroxyl groups differs, leading to different chemical properties.
Uniqueness
3-Amino-2-phenylbutan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which allows for a wide range of chemical reactions and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceutical research and development .
Propriétés
Numéro CAS |
30185-68-3 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2S,3R)-3-amino-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-8,12H,11H2,1-2H3/t8-,10-/m1/s1 |
Clé InChI |
XWXGOKGZVMEGGA-PSASIEDQSA-N |
SMILES |
CC(C(C)(C1=CC=CC=C1)O)N |
SMILES isomérique |
C[C@H]([C@](C)(C1=CC=CC=C1)O)N |
SMILES canonique |
CC(C(C)(C1=CC=CC=C1)O)N |
| 30185-68-3 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B1654899.png)



![2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide](/img/structure/B1654907.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-(3-methylphenyl)-](/img/structure/B1654911.png)
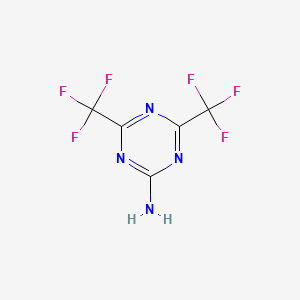
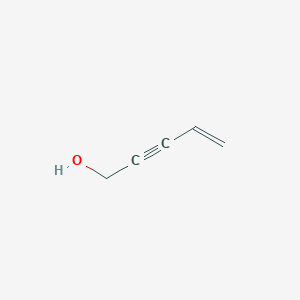
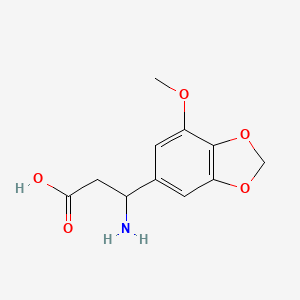
![(1R,11aalpha)-1alpha,5alpha-Methanodecahydro-2H-pyrido[1,2-a][1,5]diazocine](/img/structure/B1654918.png)
![(1E,2E)-bis[1-(biphenyl-4-yl)ethylidene]hydrazine](/img/structure/B1654919.png)
